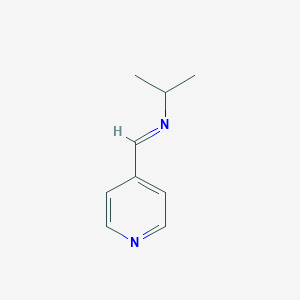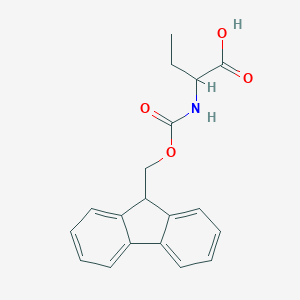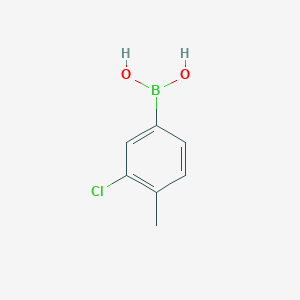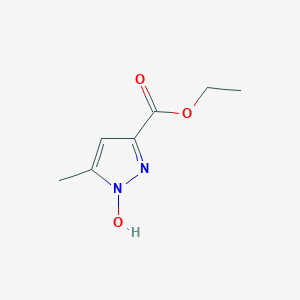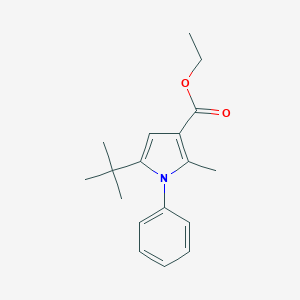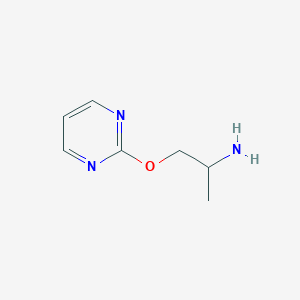
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one, also known as DMHP, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. DMHP is a member of the pyrrolidine family and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has been studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. This compound has also been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.
Wirkmechanismus
The mechanism of action of 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. This compound has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines in the body. Additionally, this compound has been shown to have antioxidant effects by scavenging free radicals in the body.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. This compound is also stable under normal laboratory conditions. However, one limitation of this compound is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one. One area of interest is its potential use as a chelating agent in the treatment of heavy metal poisoning. Further studies are needed to determine the efficacy and safety of this compound in this application. Another area of interest is the development of novel synthetic methods for this compound. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in the field of scientific research. It has been synthesized using various methods and has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties. This compound has several advantages for use in lab experiments, including its availability and stability. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Synthesemethoden
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-dimethoxyphenylacetic acid with sodium nitrite, followed by the addition of methylamine hydrochloride and sodium acetate. The resulting product is then treated with hydrochloric acid to yield this compound.
Eigenschaften
CAS-Nummer |
177087-42-2 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
2-hydroxy-3,4-dimethoxy-1-methyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C7H11NO4/c1-8-6(9)4(11-2)5(12-3)7(8)10/h6,9H,1-3H3 |
InChI-Schlüssel |
SDSQTTAKFFIWSI-UHFFFAOYSA-N |
SMILES |
CN1C(C(=C(C1=O)OC)OC)O |
Kanonische SMILES |
CN1C(C(=C(C1=O)OC)OC)O |
Synonyme |
2H-Pyrrol-2-one,1,5-dihydro-5-hydroxy-3,4-dimethoxy-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



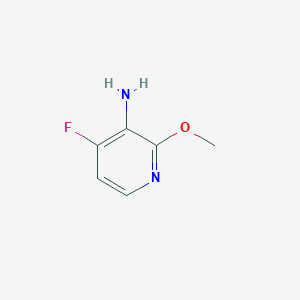
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)


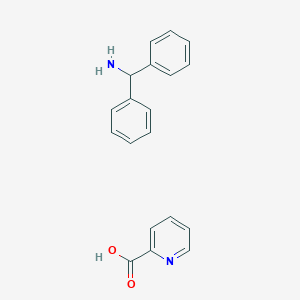
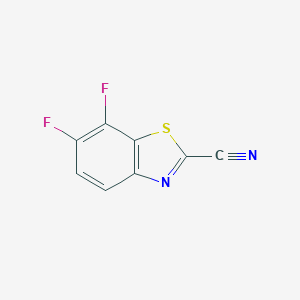

![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
